Spectroscopic data for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Spectroscopic data for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
An In-depth Technical Guide to the Spectroscopic Profile of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol
Introduction
2-(2-Bromo-4-methoxyphenyl)ethan-1-ol is a substituted phenylethanol derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The precise arrangement of the bromo, methoxy, and hydroxyethyl functionalities on the aromatic ring offers multiple sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its use in subsequent synthetic steps. This guide provides a comprehensive analysis of the expected spectroscopic data for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are designed to serve as a robust reference for researchers in synthetic chemistry and drug development.
Molecular Structure and Spectroscopic Implications
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The key features of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol include:
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Aromatic Ring: A 1,2,4-trisubstituted benzene ring. The electronic environment of the three aromatic protons is distinctly influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, sterically bulky bromine atom.
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Ethanol Side Chain: A -CH₂CH₂OH group attached to the aromatic ring. The diastereotopic protons of the two methylene groups will exhibit distinct signals and couplings.
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Functional Groups: The hydroxyl (-OH), methoxy (-OCH₃), and bromo (-Br) groups will each give rise to characteristic signals or fragmentation patterns in their respective spectroscopic techniques.
Caption: Molecular Structure of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.
Predicted Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for elucidating the proton framework of the molecule. The predicted spectrum in a standard solvent like CDCl₃ would show distinct signals for the aromatic, methylene, methoxy, and hydroxyl protons.
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Aromatic Region (δ 6.8-7.4 ppm):
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H-5 (ortho to -OCH₃): Expected around δ 6.8-6.9 ppm as a doublet of doublets (dd). It is shielded by the electron-donating methoxy group.
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H-3 (ortho to -Br): Expected around δ 7.1-7.2 ppm as a doublet (d). It is deshielded by the adjacent bromine.
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H-6 (adjacent to the ethyl group): Expected around δ 7.3-7.4 ppm as a doublet (d).
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Methylene Protons (δ 2.9-3.9 ppm):
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Ar-CH₂- (Benzylic Protons): These two protons are adjacent to the aromatic ring and are expected to appear as a triplet around δ 2.9-3.1 ppm.
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-CH₂-OH (Carbinol Protons): These two protons are attached to the carbon bearing the hydroxyl group. They are deshielded by the oxygen and will likely appear as a triplet around δ 3.8-3.9 ppm.
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Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
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Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is variable and concentration-dependent. It typically appears as a broad singlet and may range from δ 1.5-4.0 ppm.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
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Aromatic Carbons (δ 110-160 ppm):
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C-O (C4): The carbon attached to the methoxy group will be the most shielded aromatic carbon, appearing around δ 158-160 ppm.
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C-Br (C2): The carbon bearing the bromine atom will be significantly deshielded, appearing around δ 112-115 ppm.
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Quaternary Carbons (C1): The carbon attached to the ethanol side chain will appear around δ 135-138 ppm.
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CH Carbons (C3, C5, C6): These will appear in the range of δ 115-132 ppm.
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Aliphatic Carbons (δ 30-70 ppm):
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Ar-CH₂- (Benzylic Carbon): Expected around δ 38-40 ppm.
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-CH₂-OH (Carbinol Carbon): Expected around δ 62-64 ppm.
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Methoxy Carbon (δ ~55-56 ppm): The methoxy carbon will appear as a distinct signal in this region.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
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C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
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C=C Aromatic Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretches: Strong bands corresponding to the alcohol C-O stretch (around 1050-1150 cm⁻¹) and the aryl ether C-O stretch (around 1230-1270 cm⁻¹) will be prominent.
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C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The key feature will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For C₉H₁₁⁷⁹BrO₂, the expected mass is ~230.00 Da, and for C₉H₁₁⁸¹BrO₂, it is ~232.00 Da.
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Key Fragmentation Patterns:
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Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule.
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Benzylic Cleavage: A prominent peak resulting from the cleavage of the C-C bond between the two methylene groups, yielding a stable benzylic cation [M-CH₂OH]⁺. This fragment will also exhibit the characteristic Br isotopic pattern.
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Loss of Bromine: A peak corresponding to [M-Br]⁺.
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Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Range | Notes |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.4 ppm | Three distinct signals (dd, d, d) |
| Ar-CH₂ -CH₂OH | δ 2.9 - 3.1 ppm | Triplet | |
| Ar-CH₂-CH₂ OH | δ 3.8 - 3.9 ppm | Triplet | |
| -OCH₃ | δ ~3.8 ppm | Singlet | |
| -OH | δ 1.5 - 4.0 ppm | Broad Singlet, variable | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | 6 signals expected |
| Ar-C H₂- | δ 38 - 40 ppm | ||
| -C H₂-OH | δ 62 - 64 ppm | ||
| -OC H₃ | δ 55 - 56 ppm | ||
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ | Broad, strong |
| C-H (aliphatic) | 2850 - 2960 cm⁻¹ | Medium to strong | |
| C-O Stretch (ether) | 1230 - 1270 cm⁻¹ | Strong | |
| C-O Stretch (alcohol) | 1050 - 1150 cm⁻¹ | Strong | |
| MS (EI) | Molecular Ion | m/z ~230 and ~232 | Isotopic pattern for Br |
| Benzylic Fragment | m/z ~199 and ~201 | [M-CH₂OH]⁺ |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.
Protocol 1: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
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Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse (zg30).
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16-32 scans.
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Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at δ 0.00).
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans, depending on sample concentration.
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Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
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Caption: Standard workflow for NMR spectroscopic analysis.
Protocol 2: Mass Spectrometry (Electron Ionization)
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Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
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Instrumentation: Use a GC-MS or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source.
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Data Acquisition:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Inlet System: If using GC-MS, select an appropriate temperature program to ensure elution of the compound without degradation.
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Caption: Predicted EI-MS fragmentation for 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.
Conclusion
The structural elucidation of 2-(2-Bromo-4-methoxyphenyl)ethan-1-ol relies on a multi-technique spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, functional group identification from IR, and molecular weight confirmation from MS, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate. The predictive data and standardized protocols provided in this guide serve as a critical resource for scientists, ensuring data integrity and facilitating the advancement of research and development projects.
References
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. The Royal Society of Chemistry.
- Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals.
- National Institutes of Health. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. PMC - NIH.
- Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.).
- BLDpharm. (n.d.). 198630-94-3|2-(2-Bromo-4-methoxyphenyl)ethan-1-ol.
- SpectraBase. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 2-Bromo-4-methoxyphenol.
- Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. (n.d.).
- NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST WebBook.
- BenchChem. (2025). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
